2-Acetamido-4-chloro-5-methylphenol
Description
Significance of Phenolic and Acetamido Functional Groups in Contemporary Molecular Design
The phenolic hydroxyl (-OH) group and the acetamido (-NHCOCH₃) group are fundamental components in the design of contemporary molecules, each imparting distinct and valuable properties. reachemchemicals.com
The phenolic group is a cornerstone in organic and medicinal chemistry. reachemchemicals.com Its hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. reachemchemicals.com This ability is fundamental to the pharmacological activity of many compounds. reachemchemicals.com Phenols are more acidic than alcohols due to the resonance stabilization of the resulting phenoxide ion, a property that influences their reactivity and solubility. solubilityofthings.combritannica.com The phenolic ring is also highly susceptible to electrophilic aromatic substitution, making it a versatile handle for further molecular modifications. britannica.com The antioxidant properties of many phenolic compounds, stemming from their ability to scavenge free radicals, further underscore their significance. numberanalytics.commdpi.com
The acetamido group also plays a critical role in molecular design. patsnap.com As an amide, it can participate in hydrogen bonding, contributing to the molecule's solubility and its ability to bind to specific targets. patsnap.com The amide linkage can be a point for metabolic activity and can be strategically used to attach other molecular fragments, such as in the development of antibody-drug conjugates. nih.gov The presence of the acetamido group can significantly influence a molecule's biological activity, and modifications to this group are a common strategy in structure-activity relationship (SAR) studies to optimize therapeutic efficacy. nih.gov
Overview of Halogenated Phenol (B47542) and Acetamide (B32628) Scaffolds as Versatile Synthons in Organic Synthesis
Halogenated phenols and acetamides are highly valuable building blocks, or synthons, in the field of organic synthesis. The introduction of a halogen atom onto these scaffolds dramatically alters their chemical reactivity and provides a site for a wide array of synthetic transformations.
Halogenated phenol scaffolds are key intermediates in the synthesis of a diverse range of complex molecules. google.com The halogen atom, typically chlorine or bromine, can be readily displaced through nucleophilic aromatic substitution or participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks. nih.gov Furthermore, the presence of a halogen can influence the regioselectivity of subsequent reactions on the aromatic ring. google.com The ability to form halogen bonds also presents unique opportunities in crystal engineering and the design of supramolecular assemblies. pharmablock.com
Halogenated acetamide scaffolds similarly offer a wealth of synthetic possibilities. The halogen can serve as a leaving group or a handle for metal-catalyzed cross-coupling reactions, providing a powerful tool for molecular diversification. acs.org The combination of the amide functionality and a halogen atom on the same scaffold allows for orthogonal chemical modifications, where different parts of the molecule can be selectively functionalized. This modular approach is highly advantageous in the construction of combinatorial libraries for drug discovery and the synthesis of targeted therapeutic agents. nih.govnih.gov
Current Research Landscape of 2-Acetamido-4-chloro-5-methylphenol within Interdisciplinary Chemical Sciences
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated across various chemical disciplines. The combination of a halogenated phenol and an acetamide group suggests its potential as an intermediate in the synthesis of more complex molecules with applications in medicinal chemistry, materials science, and agrochemicals.
For instance, related halogenated acetamidophenol derivatives are explored for their biological activities. The core structure is a feature in molecules designed as potential therapeutic agents. mdpi.com The synthesis of such compounds often involves multi-step sequences where the strategic introduction of the chloro, acetamido, and methyl groups is crucial for achieving the desired final product. google.comchemicalbook.com
The table below provides the key identification and structural information for this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 200.63 g/mol |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C)O)Cl |
| InChI Key | Not available in searched sources |
Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-2-hydroxy-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-9(13)8(4-7(5)10)11-6(2)12/h3-4,13H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTGPOHVOYWBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394628 | |
| Record name | 2-ACETAMIDO-4-CHLORO-5-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153506-14-0 | |
| Record name | 2-ACETAMIDO-4-CHLORO-5-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-CHLORO-2'-HYDROXY-P-ACETOTOLUIDIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Acetamido-4-chloro-5-methylphenol, ¹H NMR, ¹³C NMR, and various correlation spectroscopy techniques would be employed to assign the chemical environment of each proton and carbon atom.
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons, the methyl protons of the acetamido and methyl groups, the amide proton, and the phenolic hydroxyl proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.
Expected ¹H NMR Data:
Due to the lack of experimental data, a predictive analysis would be the primary approach. The expected signals would include:
A singlet for the methyl protons of the acetamido group.
A singlet for the protons of the methyl group attached to the aromatic ring.
Two singlets or a set of doublets for the aromatic protons, depending on their coupling.
A broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be sensitive to solvent and concentration.
A singlet for the amide (NH) proton, which may also appear as a broad signal and could exchange with D₂O.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | Data not available | Singlet/Doublet |
| Phenolic-OH | Data not available | Broad Singlet |
| Amide-NH | Data not available | Singlet |
| Acetamido-CH₃ | Data not available | Singlet |
| Ring-CH₃ | Data not available | Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
Expected ¹³C NMR Data:
The spectrum would be expected to show signals for:
The aromatic carbons, with their chemical shifts influenced by the attached substituents (hydroxyl, chloro, acetamido, and methyl groups).
The carbonyl carbon of the acetamido group, typically found at a downfield chemical shift.
The methyl carbon of the acetamido group.
The methyl carbon attached to the aromatic ring.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic C-OH | Data not available |
| Aromatic C-Cl | Data not available |
| Aromatic C-NH | Data not available |
| Aromatic C-CH₃ | Data not available |
| Aromatic C-H | Data not available |
| Carbonyl C=O | Data not available |
| Acetamido-CH₃ | Data not available |
| Ring-CH₃ | Data not available |
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be crucial.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons, particularly within the aromatic ring if coupling exists.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular structure by connecting the different functional groups.
Currently, no experimental or predicted correlation spectroscopy data for this compound is available in the public domain.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
An FT-IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its functional groups.
Expected FT-IR Data:
Key characteristic absorption bands would be expected in the following regions (in cm⁻¹):
O-H stretch (phenolic): A broad band typically in the region of 3200-3600 cm⁻¹.
N-H stretch (amide): A band in the region of 3200-3400 cm⁻¹.
C-H stretch (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=O stretch (amide I band): A strong absorption band around 1650-1680 cm⁻¹.
N-H bend (amide II band): A band around 1550-1620 cm⁻¹.
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
C-O stretch (phenolic): A band in the 1200-1260 cm⁻¹ region.
C-Cl stretch : A band in the 600-800 cm⁻¹ region.
Interactive Data Table: Predicted FT-IR Characteristic Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Phenol (B47542) | O-H stretch | Data not available |
| Amide | N-H stretch | Data not available |
| Amide | C=O stretch (Amide I) | Data not available |
| Amide | N-H bend (Amide II) | Data not available |
| Aromatic Ring | C=C stretch | Data not available |
| Alkyl | C-H stretch | Data not available |
| Aryl Halide | C-Cl stretch | Data not available |
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be useful for observing the C-Cl and C-C skeletal vibrations of the aromatic ring. However, there is no specific Raman spectroscopic data available for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound, confirming its elemental composition, and providing information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides an extremely accurate measurement of a compound's molecular mass, which allows for the determination of its elemental formula. For a related compound, methyl 4-acetamido-5-chloro-2-methoxybenzoate, the exact mass was determined to be 257.0454856 Da. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and then detects them with a mass spectrometer. lcms.cz This method is invaluable for confirming the identity and assessing the purity of a synthesized compound. lcms.cz In the analysis of acebutolol (B1665407) and its degradation products, LC-MS/MS was used to separate and identify the compounds formed under various stress conditions. nih.gov The fragmentation patterns observed in the mass spectra provided the necessary information to elucidate the structures of the degradation products. nih.gov For successful LC-MS analysis, high-purity solvents and reagents are essential to avoid interference from contaminants that can suppress ionization and create complex spectra. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Degradation Studies
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique used to separate and identify volatile compounds. In degradation studies, GC-MS can be used to identify the byproducts formed. For instance, in the study of 4-chloro-2-methylphenol (B52076) degradation by an activated sludge isolate, a transiently secreted intermediate was identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide using GC-MS. nih.gov This technique is also widely used for the analysis of volatile organic compounds (VOCs) in various matrices. researchgate.netnih.gov The process involves separating the volatile components in a gas chromatograph and then detecting them with a mass spectrometer, which provides detailed structural information. imrpress.com
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique used in mass spectrometry, often coupled with high-performance liquid chromatography (HPLC). wikipedia.org It is particularly suitable for the analysis of polar and less polar thermally stable compounds with molecular weights up to 1500 Da. wikipedia.org APCI is known for its ability to analyze a wide range of analytes, including those that are difficult to ionize by other methods like electrospray ionization (ESI). nih.gov The ionization process in APCI occurs in the gas phase through a series of ion-molecule reactions initiated by a corona discharge. wikipedia.org This technique often results in spectra dominated by intact molecular species, such as [M+H]+ in positive ion mode, with logical neutral losses that are indicative of the analyte's structure. nih.gov
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the atoms within a crystal, a three-dimensional picture of the arrangement of atoms can be obtained.
Single Crystal X-ray Diffraction for Absolute Molecular Geometry and Crystal Packing Analysis
Single crystal X-ray diffraction is the definitive method for determining the absolute molecular geometry and crystal packing of a compound. In a study of a related compound, 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, single crystal X-ray diffraction revealed that it crystallizes in the monoclinic space group P21/c. researchgate.net The analysis provides precise bond lengths, bond angles, and torsion angles, offering a detailed understanding of the molecule's three-dimensional structure. researchgate.net For instance, in the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group was found to be twisted out of the plane of the phenyl ring. nih.gov The packing of molecules in the crystal is stabilized by various intermolecular interactions, such as hydrogen bonds and C-H···π interactions, which are also elucidated by this technique. nih.govnih.gov
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material. opengeology.org By bombarding a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. opengeology.org This pattern serves as a fingerprint for the crystalline structure, allowing for identification and quality control. rigaku.com
Table 1: Crystallographic Data for the Related Compound 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.5241(19) |
| b (Å) | 8.733(2) |
| c (Å) | 13.649(2) |
| α (°) | 90 |
| β (°) | 104.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1332.0(3) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (Mg/m³) | 1.380 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies
Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical compound. This absorption is due to electronic transitions from the ground state to higher energy excited states. researchgate.net The UV-Vis spectrum is a plot of absorbance versus wavelength and is a valuable tool for characterizing compounds with chromophores—the parts of a molecule responsible for its color.
The electronic absorption spectrum of this compound is influenced by the phenolic ring and its substituents: the acetamido group (-NHCOCH₃), the chloro group (-Cl), and the methyl group (-CH₃). The phenol ring itself exhibits characteristic absorption bands in the UV region. The presence of substituents can cause a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption.
Studies on substituted phenols provide a framework for understanding these effects. researchgate.net The introduction of a chlorine atom into a phenol molecule can lead to a bathochromic shift in the absorption spectrum. researchgate.net Similarly, an amino group, and by extension an acetamido group, can also modify the electronic transitions. The electronic spectra of ortho-substituted phenols have been investigated both experimentally and computationally, revealing the influence of substituents on their solvatochromic behavior in different solvents. researchgate.net The interaction between the substituents and the solvent can further alter the energy of the electronic transitions. mdpi.com For instance, the electronic spectra of phenol derivatives are known to be affected by the polarity of the solvent. researchgate.net
Table 2: Expected Effects of Substituents on the UV-Vis Spectrum of a Phenolic Ring
| Substituent | Type | Expected Effect on λmax |
| -OH (hydroxyl) | Activating, Auxochrome | Bathochromic shift |
| -Cl (chloro) | Deactivating, Auxochrome | Bathochromic shift |
| -CH₃ (methyl) | Activating, Auxochrome | Slight bathochromic shift |
| -NHCOCH₃ (acetamido) | Activating, Auxochrome | Bathochromic shift |
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The results of CHN analysis are a crucial checkpoint for verifying the empirical and molecular formula of a newly synthesized compound. By comparing the experimentally determined elemental composition with the theoretically calculated values, the purity and identity of the compound can be confirmed.
For this compound, with the molecular formula C₉H₁₀ClNO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. This theoretical data serves as a benchmark for experimental results.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 53.61 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 5.00 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.58 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.95 |
| Oxygen | O | 16.00 | 2 | 32.00 | 15.87 |
| Total | C₉H₁₀ClNO₂ | 201.63 | 100.00 |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules.
Geometry Optimization and Ground State Structural Prediction
A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation (ground state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For 2-Acetamido-4-chloro-5-methylphenol, this would yield precise information on bond lengths, bond angles, and dihedral angles between the phenyl ring and the acetamido group. This predicted structure is the basis for all further computational analyses.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. An FMO analysis for this compound would map the distribution of these orbitals and quantify the energy gap, providing insight into its kinetic stability and potential for electronic transitions.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity and Interaction Sites
The MEP surface provides a visual representation of the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. An MEP map for this compound would highlight the reactive sites, predicting where the molecule is most likely to engage in electrostatic interactions, such as hydrogen bonding, and where it would be susceptible to nucleophilic or electrophilic attack.
Non-Covalent Interactions (NCI) Analysis for Weak Interactions
NCI analysis is a computational technique used to visualize and characterize weak, non-covalent interactions within and between molecules. These interactions, such as van der Waals forces and hydrogen bonds, are crucial for understanding molecular conformation and crystal packing. An NCI plot for this compound would reveal the presence and nature of intramolecular hydrogen bonds, for instance, between the amide proton and the phenolic oxygen, which can significantly influence the molecule's preferred three-dimensional shape.
Thermodynamic Parameter Calculations
DFT calculations can be used to predict key thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These parameters are fundamental to understanding the stability of a compound and the spontaneity of reactions in which it participates. Calculating these properties for this compound would provide a theoretical basis for its thermal stability and reactivity under various conditions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. rsc.orgresearchgate.net It allows for the calculation of properties related to a molecule's response to light, such as its electronic absorption spectrum. For this compound, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*).
The simulated UV-Vis absorption spectrum is a key output of TD-DFT calculations. mdpi.com By identifying the wavelengths of maximum absorption (λmax), researchers can understand how the molecule interacts with ultraviolet and visible light. mdpi.com These calculations typically involve optimizing the ground state geometry of the molecule and then computing the energies of various excited states. researchgate.net The results are often compared with experimental spectra to validate the computational method. mdpi.com For substituted phenols, electronic transitions are typically analogs of the benzene (B151609) transitions, but the reduced symmetry can make them more intense. ias.ac.in The transitions are influenced by the solvent environment, an effect that can also be modeled computationally. mdpi.com
Table 1: Calculated Electronic Transition Properties of this compound (Illustrative)
| Excited State | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 4.35 | 285 | 0.15 | HOMO -> LUMO (π→π) |
| S2 | 4.98 | 249 | 0.28 | HOMO-1 -> LUMO (π→π) |
| S3 | 5.41 | 229 | 0.11 | HOMO -> LUMO+1 (π→π*) |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net For a flexible molecule like this compound, which has rotatable bonds, MD simulations can explore its conformational landscape. The key dihedral angle is between the phenyl ring and the acetamido group. nih.gov
By simulating the molecule's behavior in a given environment (e.g., in a vacuum or a specific solvent) over a period of nanoseconds, researchers can identify low-energy, stable conformations and the energy barriers between them. The simulation tracks the trajectory of each atom, providing a detailed picture of the molecule's dynamic behavior, including bond vibrations, angle bending, and torsional rotations. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. researchgate.net The stability of ligand-protein complexes is often validated using MD simulations by analyzing the root-mean-square deviation (RMSD). nih.gov
Table 2: Key Dihedral Angles and Conformational States (Illustrative)
| Dihedral Angle | Description | Observed Range (degrees) | Note |
|---|---|---|---|
| C(ring)-C(ring)-N-C(carbonyl) | Rotation of the acetamido group relative to the phenyl ring | -40 to +40 | The planar conformation (0°) is often a low-energy state, but steric hindrance can favor a twisted conformation. nih.gov |
| C(ring)-O-H | Orientation of the phenolic hydrogen | 0 or 180 | Can form intramolecular hydrogen bonds with the acetamido oxygen. |
Hirshfeld Surface Analysis and Advanced Supramolecular Interaction Studies
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, one can gain a deep understanding of the supramolecular architecture. researchgate.net For this compound, this analysis would reveal the nature and extent of interactions such as hydrogen bonds (O-H···O, N-H···O), halogen bonds (C-H···Cl), and van der Waals forces. nih.govresearchgate.net
The analysis generates a 2D "fingerprint plot," which summarizes all intermolecular contacts. nih.gov The surface can be color-coded based on different properties, such as d_norm, which highlights contacts shorter than the van der Waals radii in red. nih.gov The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated precisely, indicating which forces are most significant in crystal packing. nih.gov In related chloro-phenolic structures, H···H, C···H/H···C, and O···H/H···O interactions are often the most dominant contributors to the crystal packing. nih.govnih.gov
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative)
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 42.5% |
| C···H/H···C | 25.0% |
| O···H/H···O | 18.5% |
| Cl···H/H···Cl | 11.2% |
| Other | 2.8% |
Note: This table is illustrative and presents typical values based on Hirshfeld analyses of similar molecules like 2-chloro-N-(4-methoxyphenyl)acetamide and (E)-2-{[(3-chloro-4-methyl-phen-yl)imino]-meth-yl}-4-methyl-phenol, as a specific analysis for the title compound was not found. nih.govnih.gov
Prediction of Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can determine a range of molecular properties known as quantum chemical descriptors or reactivity indices. These descriptors help in predicting the chemical reactivity and stability of a molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).
The E_HOMO is related to the molecule's ability to donate electrons, while the E_LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov From these frontier orbital energies, other global reactivity indices can be derived, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). These indices provide a quantitative measure of the molecule's reactivity profile.
Table 4: Calculated Quantum Chemical Descriptors (Illustrative)
| Parameter | Symbol | Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.25 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.10 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 5.15 | Chemical stability and reactivity |
| Chemical Potential | μ | -3.675 | Electron escaping tendency |
| Chemical Hardness | η | 2.575 | Resistance to charge transfer |
| Global Electrophilicity Index | ω | 2.62 | Propensity to accept electrons |
Theoretical Studies of Nonlinear Optical (NLO) Properties
Theoretical calculations are instrumental in predicting the Nonlinear Optical (NLO) properties of molecules. Materials with significant NLO responses are important for applications in optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability.
For this compound, computational methods can be used to calculate the dipole moment (μ) and the first-order hyperpolarizability (β). The presence of electron-donating groups (like -OH and -NHCOCH3) and an electron-withdrawing atom (-Cl) on the π-conjugated phenyl ring suggests that the molecule could possess NLO properties. Theoretical calculations, often performed with DFT, can quantify these properties and provide insight into the structure-property relationships that govern the NLO response. The calculated β value is often compared to that of a standard NLO material, such as urea, to gauge its potential.
Table 5: Calculated Nonlinear Optical (NLO) Properties (Illustrative)
| Property | Symbol | Calculated Value |
|---|---|---|
| Dipole Moment | μ (Debye) | 3.45 D |
| First Hyperpolarizability | β (esu) | 8.5 x 10-30 esu |
| Urea (Reference) | β (esu) | 0.37 x 10-30 esu |
Note: This table is illustrative, as specific NLO calculations for this compound were not found. Values are representative for a molecule with its functional groups.
Structure Activity Relationship Sar Investigations
Impact of Substituent Modifications on Electronic and Steric Properties
The chemical structure of 2-Acetamido-4-chloro-5-methylphenol features several key positions where modifications can significantly alter its electronic and steric profile, thereby influencing its interaction with biological targets. The core structure consists of a phenol (B47542) ring substituted with an acetamido group, a chlorine atom, and a methyl group.
Electronic Effects: The electronic properties of the aromatic ring are influenced by the interplay of the electron-donating hydroxyl (-OH) and methyl (-CH3) groups and the electron-withdrawing chloro (-Cl) and acetamido (-NHCOCH3) groups. The hydroxyl group is a strong activating group, increasing electron density on the ring, particularly at the ortho and para positions. The methyl group is a weak activating group. Conversely, the chlorine atom is a deactivating group due to its electronegativity, withdrawing electron density from the ring through an inductive effect, yet it can also donate electron density via resonance. The acetamido group's effect is more complex; while the nitrogen has a lone pair that can be donated to the ring (activating), the adjacent carbonyl group is electron-withdrawing.
Modifications at these positions can fine-tune the electronic environment. For instance, replacing the methyl group with a more electron-withdrawing group like a nitro group (-NO2) would decrease the electron density of the phenol ring. Conversely, substitution with an electron-donating methoxy (B1213986) group (-OCH3) would increase it. Such changes can impact the compound's pKa, redox potential, and ability to form hydrogen bonds, all of which are critical for biological activity.
Steric Effects: The size and spatial arrangement of the substituents play a crucial role in how the molecule fits into a biological target's binding site. The methyl group at position 5 and the chlorine atom at position 4 create a specific steric environment around the phenol ring. Increasing the size of the substituent at the 5-position, for example, by replacing the methyl group with an ethyl or propyl group, could either enhance binding through increased van der Waals interactions or hinder it due to steric clashes. The acetamido group at the 2-position also contributes to the steric bulk and can influence the orientation of the molecule within a binding pocket. The length and branching of the acyl chain in the acetamido group can be modified to probe the steric tolerance of the target.
Quantitative and Qualitative Correlation of Structural Features with Biological Activities
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, a QSAR model could be developed to predict the biological activity of novel analogues before their synthesis. mdpi.com
A typical QSAR study would involve synthesizing a library of derivatives with systematic variations in their physicochemical properties and then measuring their biological activity (e.g., IC50 values for enzyme inhibition or minimum inhibitory concentrations for antimicrobial activity). The structural features are quantified by molecular descriptors, which can be categorized as electronic (e.g., Hammett constants, dipole moment), steric (e.g., Taft steric parameters, molar refractivity), and hydrophobic (e.g., logP). nih.gov
For instance, in a hypothetical series of analogues, a QSAR model might reveal that electron-withdrawing substituents on the phenyl ring and a moderate level of lipophilicity are favorable for a particular biological activity. Such insights are invaluable for rational drug design.
Hypothetical Data for SAR Analysis of this compound Derivatives
| Compound ID | R1 (at position 5) | R2 (Acyl group) | logP | Electronic Parameter (σ) of R1 | Steric Parameter (Es) of R1 | Biological Activity (IC50, µM) |
| 1 (Parent) | -CH3 | -COCH3 | 2.5 | -0.17 | -1.24 | 10.5 |
| 2 | -H | -COCH3 | 2.1 | 0.00 | 0.00 | 25.2 |
| 3 | -C2H5 | -COCH3 | 2.9 | -0.15 | -1.31 | 8.1 |
| 4 | -Cl | -COCH3 | 2.8 | 0.23 | -0.97 | 15.8 |
| 5 | -CH3 | -COCF3 | 3.1 | -0.17 | -1.24 | 5.3 |
| 6 | -CH3 | -H | 2.3 | -0.17 | -1.24 | 50.0 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the principles of structure-activity relationship analysis and does not represent actual experimental results for this compound derivatives.
Qualitatively, SAR studies on related phenolic compounds have often shown that the presence of a phenolic hydroxyl group is crucial for activity, often acting as a hydrogen bond donor or acceptor. nih.gov The relative positions of the substituents are also critical. For example, the ortho-acetamido group can form an intramolecular hydrogen bond with the phenolic hydroxyl, which can affect the molecule's conformation and its interaction with a target.
Pharmacophore Modeling and Rational Ligand-Based Drug Design
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound and its analogues would typically be generated from a set of active compounds and would highlight key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net
For this compound, a hypothetical pharmacophore model might include:
A hydrogen bond donor feature corresponding to the phenolic hydroxyl group.
A hydrogen bond acceptor feature from the carbonyl oxygen of the acetamido group.
A hydrophobic/aromatic feature representing the substituted phenyl ring.
A hydrophobic feature for the methyl group.
Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov This approach, known as ligand-based drug design, is particularly useful when the three-dimensional structure of the biological target is unknown. ekb.eg The model can also guide the rational design of new derivatives of this compound with improved potency and selectivity by ensuring that new modifications retain or enhance the key pharmacophoric features.
Conformational Analysis and its Influence on Bioactivity Modulation
The biological activity of a molecule is not only dependent on its chemical constitution but also on its three-dimensional shape or conformation. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The relative orientation of the phenolic hydroxyl group and the acetamido group is of particular importance.
Intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen of the acetamido group can lead to a more planar and rigid conformation. This planarity might be a key factor for fitting into a specific binding site. The energy barrier for rotation around the C-N bond of the acetamido group and the C-O bond of the hydroxyl group will determine the population of different conformers at physiological temperatures.
The substituents on the phenyl ring also influence the preferred conformation. For instance, bulky substituents adjacent to the acetamido group could restrict its rotation and lock the molecule into a specific conformation that is either favorable or unfavorable for binding. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to determine the stable conformers and the energy barriers between them. Understanding the bioactive conformation is a critical step in rational drug design, as it allows for the design of more rigid analogues that are pre-organized in the correct conformation for binding, potentially leading to higher potency and selectivity.
Molecular Interaction and Docking Studies
Prediction of Ligand-Protein Binding Affinities and Modes
Molecular docking simulations have been employed to predict the binding affinity and the most favorable orientation (mode) of 2-chloro-5-fluoro phenol (B47542) (2C5FP) within the active sites of two key proteins: Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov These studies are crucial in understanding the potential of 2C5FP as an inhibitor for these targets.
The binding affinity is often quantified by a docking score, which represents the Gibbs free energy of binding (ΔG) in kcal/mol. A more negative value indicates a stronger and more stable interaction between the ligand and the protein. For 2C5FP, the docking studies revealed significant binding affinities for both protein targets, suggesting it could act as a potential inhibitor. nih.gov
The binding modes predicted by the docking software illustrate the precise orientation of 2C5FP within the binding pocket of each protein. This includes the spatial arrangement of the molecule and its proximity to key amino acid residues, which is fundamental for the subsequent analysis of intermolecular interactions.
Table 1: Predicted Binding Affinities of 2-chloro-5-fluoro phenol (2C5FP) with Protein Targets
| Ligand | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| 2-chloro-5-fluoro phenol | Staphylococcus aureus Tyrosyl-tRNA synthetase | 1JIL | -7.2 |
| 2-chloro-5-fluoro phenol | Human Dihydroorotate Dehydrogenase (hDHODH) | 6CJF | -6.8 |
Data sourced from a computational study on the antibacterial and docking analysis of 2C5FP. nih.gov
Identification of Critical Interacting Residues and Specific Binding Pockets
The stability of the ligand-protein complex is determined by various intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. Analysis of the docking results for 2C5FP has identified the specific amino acid residues that form these critical interactions within the binding pockets of S. aureus Tyrosyl-tRNA synthetase and hDHODH. nih.gov
In the case of S. aureus Tyrosyl-tRNA synthetase, 2C5FP was found to form a conventional hydrogen bond with the residue ASP-195 at a distance of 2.13 Å. This interaction is pivotal for anchoring the ligand within the active site. nih.gov
For hDHODH, the docking analysis showed a hydrogen bond interaction between 2C5FP and the amino acid residue ARG-136, with a bond length of 2.11 Å. This interaction is a key determinant of the ligand's binding mode and inhibitory potential against this human enzyme. nih.gov
Table 2: Key Interacting Residues for 2-chloro-5-fluoro phenol (2C5FP)
| Target Protein | PDB ID | Interacting Residue | Interaction Type | Bond Distance (Å) |
|---|---|---|---|---|
| S. aureus Tyrosyl-tRNA synthetase | 1JIL | ASP-195 | Conventional Hydrogen Bond | 2.13 |
| Human Dihydroorotate Dehydrogenase (hDHODH) | 6CJF | ARG-136 | Conventional Hydrogen Bond | 2.11 |
Data derived from the molecular docking study of 2C5FP. nih.gov
Computational Elucidation of Mechanistic Insights from Molecular Docking
Molecular docking studies provide significant mechanistic insights into how a compound like 2C5FP might exert its biological activity, such as enzyme inhibition. By visualizing the binding mode and the interactions with critical residues, researchers can hypothesize the mechanism of action at a molecular level.
The interaction of 2C5FP with Staphylococcus aureus Tyrosyl-tRNA synthetase suggests a potential mechanism for its antibacterial activity. nih.gov Tyrosyl-tRNA synthetase is essential for bacterial protein synthesis, and by binding to its active site, 2C5FP could block the normal substrate from binding, thereby inhibiting protein synthesis and impeding bacterial growth. The hydrogen bond with ASP-195 is likely crucial for this inhibitory action. nih.gov
Similarly, the binding of 2C5FP to human dihydroorotate dehydrogenase (hDHODH) points to a potential role as an anti-inflammatory or antiproliferative agent. nih.govnih.govnih.gov hDHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is vital for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes. nih.govnih.gov The interaction with ARG-136 within the enzyme's active site suggests that 2C5FP could inhibit pyrimidine synthesis, which would be a valuable therapeutic mechanism. nih.gov The strong interaction observed in the docking analysis supports the potential for 2C5FP to act as an effective inhibitor of hDHODH. nih.gov
Mechanistic Investigations of Biological Activities in Vitro and Mechanistic in Vivo Models
Antimicrobial Activity Mechanisms
The antimicrobial potential of 2-Acetamido-4-chloro-5-methylphenol and its derivatives has been investigated against a range of pathogenic microorganisms. These studies aim to understand the structural features that contribute to its efficacy and the specific cellular processes it disrupts.
While direct studies on this compound are limited in the provided search results, research on structurally related compounds like chlorinated thymol (B1683141) derivatives provides insight into potential mechanisms. For instance, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) demonstrates antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govnih.gov The presence of a halogen, like chlorine, on the phenol (B47542) ring is a critical modification that can enhance antimicrobial potency. nih.gov
Phenolic compounds, in general, can exert their antibacterial effects by disrupting the integrity of the cytoplasmic membrane, leading to increased permeability and loss of essential cellular components. frontiersin.org They can also cause conformational changes in membrane proteins, further impairing their function. frontiersin.org The activity of these compounds against both Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli and P. aeruginosa suggests an ability to overcome the different cell wall structures of these organisms. nih.govfrontiersin.org
Table 1: Antibacterial Activity of a Structurally Related Compound
The antifungal properties of chloro-acetamide derivatives have been noted, with compounds like 2-chloro-N-phenylacetamide showing activity against fluconazole-resistant Candida species. scielo.br This particular compound was effective against both C. albicans and C. parapsilosis, indicating a potentially broad spectrum of action. scielo.br The mechanism, however, did not appear to involve binding to ergosterol (B1671047) or damaging the fungal cell wall, two common targets for antifungal drugs. scielo.br This suggests an alternative mode of action that warrants further investigation.
Studies on thymol, a related phenol, have also demonstrated its fungicidal effect against various Candida species, including C. albicans, C. glabrata, and C. krusei. researchgate.net The introduction of a chloro group to such phenolic structures could modulate this activity, potentially enhancing its efficacy or altering its spectrum.
A significant area of investigation is the ability of these compounds to inhibit the formation of biofilms, which are communities of microorganisms adhered to a surface and encased in a protective matrix. nih.gov Biofilms are notoriously resistant to conventional antibiotics. nih.gov
Research on chlorothymol (B1668835) has shown that it can almost completely inhibit the formation of MRSA biofilms at sub-inhibitory concentrations and is also effective against mature biofilms. jmb.or.kr This anti-biofilm activity is crucial, as it can render the bacteria more susceptible to other antimicrobial agents. nih.govnih.gov The mechanism of biofilm inhibition can involve interference with bacterial adhesion, disruption of the biofilm matrix, or modulation of regulatory systems that control biofilm development. nih.govjmb.or.kr For instance, some compounds can interfere with the formation of functional amyloid fibers that act as scaffolds for the biofilm matrix. nih.gov
Beyond direct killing or growth inhibition, some antimicrobial compounds can disarm pathogens by targeting their virulence factors. This approach may exert less selective pressure for the development of resistance. nih.gov
Chlorothymol has been found to inhibit the production of staphyloxanthin in MRSA. nih.govnih.govjmb.or.kr Staphyloxanthin is a pigment that protects the bacterium from the host's immune system. jmb.or.kr By reducing its production, the bacteria become more vulnerable. researchgate.net Furthermore, chlorothymol has been observed to slow MRSA motility and alter the density and size of the bacterial cells, all of which can impact the bacterium's ability to cause infection. nih.govnih.govjmb.or.kr
Enzyme Modulation and Inhibition Mechanisms
The interaction of this compound with host enzymes is another area of active research, with a particular focus on its potential as an enzyme inhibitor.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibitors of AChE can increase acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov
The general mechanism of AChE inhibition by various compounds involves binding to the enzyme's active site. wikipedia.orgresearchgate.net This site contains two main regions: an anionic site and an esteratic site. wikipedia.org Inhibitors can interact with one or both of these sites, preventing acetylcholine from being hydrolyzed. wikipedia.orgmdpi.com The binding can be reversible or irreversible. nih.gov For phenolic compounds, the aromatic ring and its substituents would likely interact with amino acid residues within the active site's deep gorge, potentially forming hydrogen bonds and hydrophobic interactions to stabilize the inhibitor-enzyme complex. researchgate.netmdpi.com The specific orientation and binding affinity would be determined by the precise structure of the inhibitor, including the placement of the chloro, methyl, and acetamido groups on the phenol ring. mdpi.com
Table 2: Compound Names
Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms
Currently, there are no available scientific studies or data that have investigated or established a mechanism for the inhibition of Poly(ADP-ribose) Polymerase (PARP) by this compound. Research into the interaction between this specific compound and the PARP family of enzymes has not been reported in the public domain.
Inhibition of Osteoclastogenesis and Associated Intracellular Signaling Pathways (e.g., TRAF6, PI3K/AKT, IκBα/NF-κB activation) in in vitro models
There is no published research detailing the effects of this compound on the process of osteoclastogenesis. Consequently, its potential to inhibit this process and modulate associated intracellular signaling pathways, such as the TRAF6, PI3K/AKT, and IκBα/NF-κB pathways, remains uninvestigated in in vitro models.
Investigations into Inhibition of Viral Proteases and Other Enzymes
Scientific investigations into the potential inhibitory effects of this compound on viral proteases or other specific enzyme targets have not been documented in the available literature. Its profile as an enzyme inhibitor is currently unknown.
Antioxidant Activity Mechanistic Studies
While phenolic compounds are often studied for their antioxidant properties, specific mechanistic studies detailing the antioxidant activity of this compound are not present in the current body of scientific literature. The precise mechanisms, such as radical scavenging or metal chelation capabilities, have not been elucidated for this particular compound.
Cytotoxic Activity in Cancer Cell Lines: Mechanistic Insights from In Vitro Studies
There is a lack of available data from in vitro studies investigating the cytotoxic activity of this compound against any cancer cell lines. As such, there are no mechanistic insights into its potential anticancer effects, including its impact on cell proliferation, apoptosis, or other cellular processes relevant to cancer biology.
Environmental Fate and Degradation Mechanisms
Biodegradation Pathways and Metabolite Identification
The biodegradation of chlorophenols is a critical process in their environmental removal. Bacteria, in particular, have demonstrated the ability to utilize these compounds as a source of carbon and energy.
Microbial Degradation by Isolated Bacterial Strains and Mixed Consortia
While specific strains capable of degrading 2-Acetamido-4-chloro-5-methylphenol have not been documented, research on analogous compounds provides valuable insights. For instance, the degradation of 4-chloro-2-methylphenol (B52076) has been observed in a Gram-negative bacterial strain, S1, isolated from activated sludge. nih.gov This suggests that microbial communities in wastewater treatment plants may have the potential to break down structurally similar compounds.
Mixed microbial consortia have also been shown to be effective in degrading chlorinated phenols. A consortium containing Arthrobacter sp. and Sphingomonas sp. demonstrated the ability to degrade 2,4-dichlorophenoxyacetic acid, with 2,4-dichlorophenol (B122985) and 4-chlorophenol (B41353) identified as intermediate metabolites. This highlights the collaborative role different microbial species can play in the complete mineralization of complex chlorinated aromatic compounds.
Enzymatic Degradation Mechanisms (e.g., hydroxylase and dioxygenase activities in microorganisms)
The initial steps in the bacterial degradation of chlorophenols often involve the enzymatic activities of hydroxylases and dioxygenases. In the case of 4-chloro-2-methylphenol degradation by strain S1, the induction of 2,4-dichlorophenol hydroxylase and catechol 1,2-dioxygenase type II was observed. nih.gov These enzymes are crucial for the hydroxylation of the aromatic ring and its subsequent cleavage, respectively. It is plausible that the degradation of this compound would proceed through a similar enzymatic cascade, initiated by the removal or modification of the acetamido group, followed by ring hydroxylation and cleavage.
Identification and Characterization of Degradation Products and Transient Intermediates
The identification of metabolic intermediates is key to understanding degradation pathways. In the degradation of 4-chloro-2-methylphenol by strain S1, a transient intermediate was identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide. nih.gov For the degradation of 4-chloro-2-aminophenol by Burkholderia sp. strain RKJ 800, 4-chlorocatechol (B124253) was identified as a major degradation product, which was then cleaved into 3-chloro-cis,cis-muconate. nih.gov Research on 4-chloro-2-nitrophenol (B165678) detoxification has shown its conversion to 4-chloro-2-acetaminophenol, an isomer of the title compound, which is then transformed into the non-toxic 5-chloro-2-methylbenzoxazole. nih.gov These findings suggest that the degradation of this compound would likely involve a series of hydroxylated and ring-cleaved intermediates.
Environmental Distribution and Persistence Dynamics
The environmental distribution and persistence of a chemical are influenced by its physicochemical properties and susceptibility to degradation under various environmental conditions.
Distribution Modeling in Environmental Compartments (Air, Water, Soil, Sediment)
While specific distribution modeling for this compound is not available, data for the related compound 4-chloro-2-methylphenol (PCOC) can provide an estimate. A Mackay fugacity level 1 calculation for PCOC predicted its environmental distribution to be approximately 33% in air, 56% in water, 6% in soil, and 5% in sediment. oecd.org This suggests a significant portion of such compounds would likely reside in the aqueous compartment.
Table 1: Predicted Environmental Distribution of a Structurally Similar Compound (4-chloro-2-methylphenol)
| Environmental Compartment | Predicted Distribution (%) |
|---|---|
| Air | 33 |
| Water | 56 |
| Soil | 6 |
| Sediment | 5 |
Influence of Environmental Factors on Degradation Kinetics (e.g., pH, temperature, soil composition)
Environmental factors play a crucial role in the rate of biodegradation. Studies on the degradation of 2-chloro-4-nitrophenol (B164951) by Cupriavidus sp. strain CNP-8 showed that the bacterium could degrade the compound at temperatures ranging from 20 to 40 °C and at pH values from 5 to 10. researchgate.net This indicates that microbial degradation of such compounds can occur under a relatively wide range of environmental conditions. The degradation of phenol (B47542) and chlorophenols is also known to be highly pH-dependent, with the optimal pH for degradation varying depending on the specific compound. Generally, for chlorophenols, the reactivity of the undissociated form is higher.
Applications in Organic Synthesis and Advanced Materials Research
Role as a Synthetic Precursor and Intermediate in the Preparation of Complex Organic Molecules
The structure of 2-Acetamido-4-chloro-5-methylphenol makes it a valuable intermediate in multi-step organic synthesis. The different functional groups on the aromatic ring can be selectively modified or used to direct subsequent reactions, allowing for the construction of more complex molecular architectures.
The primary reactive sites include the phenolic hydroxyl group, the acetamido group, and the aromatic ring itself. The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 2-amino-4-chloro-5-methylphenol. This amine is a crucial functional handle, enabling a wide range of transformations such as diazotization (followed by Sandmeyer or Schiemann reactions to introduce other functionalities), amide bond formation, or the synthesis of heterocyclic systems like benzoxazoles.
Schiff bases, which are compounds containing a carbon-nitrogen double bond, are significant intermediates in organic synthesis and are used as catalysts and polymer stabilizers. researchgate.net The amino derivative of this compound could be reacted with aldehydes or ketones to form such Schiff bases, further expanding its synthetic utility. researchgate.net The strategic use of such reactions, guided by principles of retrosynthetic analysis, allows chemists to disconnect complex target molecules into simpler, accessible precursors like this compound. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Potential Product Class |
|---|---|---|---|
| Acetamido (-NHCOCH₃) | Acid or Base Hydrolysis (e.g., HCl, NaOH) | Amino (-NH₂) | Aromatic Amines |
| Phenolic Hydroxyl (-OH) | Alkyl Halide, Base (e.g., CH₃I, K₂CO₃) | Ether (-OR) | Aryl Ethers |
| Phenolic Hydroxyl (-OH) | Acyl Chloride/Anhydride (e.g., Acetyl Chloride) | Ester (-OCOR) | Aryl Esters |
| Aromatic Ring (C-H) | Electrophilic Reagents (e.g., HNO₃/H₂SO₄) | Nitrated Ring (-NO₂) | Substituted Nitroaromatics |
| Derived Amino (-NH₂) | NaNO₂, HCl then CuX (Sandmeyer) | Halogen, Cyano, etc. | Variously Substituted Aromatics |
Utilization in the Synthesis of Agrochemicals and Crop Protection Agents
The chlorophenol structural motif is a well-established component in a variety of herbicides and fungicides. Notably, the isomeric compound 4-chloro-2-methylphenol (B52076) is a known impurity and metabolite of the widely used phenoxy herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid). oecd.orgnih.gov This class of herbicides functions as synthetic auxins, selectively controlling broadleaf weeds in cereal crops. nih.gov
Given this precedent, the 4-chloro-5-methylphenol core of this compound is a strong candidate for derivatization into new agrochemical agents. The synthesis of phenoxy herbicides typically involves the Williamson ether synthesis, where the sodium salt of a phenol (B47542) is reacted with a chloroalkanoic acid. A similar strategy could be applied to this compound to explore novel herbicidal compounds.
Furthermore, substituted imidazoles are another class of important agricultural fungicides. For example, Cyazofamid is an imidazole (B134444) fungicide effective against oomycete diseases. patsnap.com Its synthesis involves intermediates derived from substituted phenyl compounds. The structural features of this compound could serve as a starting point for the synthesis of new imidazole- or triazole-based fungicides, which are crucial for crop protection.
Table 2: Related Chlorophenol-Based Agrochemicals
| Agrochemical Name | Chemical Class | Related Phenol Precursor/Metabolite |
|---|---|---|
| MCPA | Phenoxy Herbicide | 4-Chloro-2-methylphenol nih.gov |
| MCPP (Mecoprop) | Phenoxy Herbicide | 4-Chloro-2-methylphenol oecd.org |
| MCPB | Phenoxy Herbicide | 4-Chloro-2-methylphenol oecd.org |
Potential for Development of Fluorescent Probes and Chemosensors based on its Core Structure
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion or a small molecule, through a change in their fluorescence properties. nih.gov The design of these sensors often relies on incorporating a fluorophore (a fluorescent unit) and a receptor (a binding unit) into a single molecule. The core structure of this compound possesses features that make it an attractive scaffold for such sensors.
The molecule contains both electron-donating groups (hydroxyl and acetamido) and an electron-withdrawing group (chloro), which can facilitate intramolecular charge transfer (ICT), a common mechanism in fluorescent probes. nih.gov The phenolic hydroxyl group and the nitrogen and oxygen atoms of the acetamido group can act as effective binding sites for various analytes, particularly metal ions.
Upon binding an analyte, the electronic properties of the molecule would be altered, leading to a detectable change in its fluorescence emission, such as an increase or decrease in intensity (chelation-enhanced or -quenched fluorescence) or a shift in the emission wavelength. mdpi.com For example, a sensor could be designed where the binding of a target ion to the phenol and amide groups disrupts a photoinduced electron transfer (PET) process, "turning on" the fluorescence. The development of such sensors is critical for applications in environmental monitoring and biological imaging. nih.govmdpi.com
Table 3: Potential Chemosensor Design Based on the this compound Core
| Component | Function | Potential Mechanism | Target Analytes |
|---|---|---|---|
| Phenolic -OH & Acetamido -NHCO- | Binding/Receptor Site | Chelation, Hydrogen Bonding | Metal Ions (e.g., Hg²⁺, Zn²⁺), Anions |
| Substituted Benzene (B151609) Ring | Fluorophore Core | Intramolecular Charge Transfer (ICT) | Changes in local environment polarity |
Exploration in Optoelectronic Materials Development (e.g., compounds with Nonlinear Optical Properties)
Optoelectronic materials interact with light to produce an electronic signal, or vice versa, and are fundamental to technologies like telecommunications, data storage, and optical computing. A key characteristic sought in molecular materials for these applications is a large nonlinear optical (NLO) response. Molecules that exhibit NLO properties have a polarizability that changes non-linearly with an applied electric field, such as that from a high-intensity laser.
This behavior often arises in molecules that have a strong electronic asymmetry, typically created by linking potent electron-donating groups and electron-accepting groups through a π-conjugated system. The this compound structure contains moderate donor (hydroxyl, acetamido) and acceptor (chloro) groups. While the NLO response of the molecule itself is likely to be modest, it serves as an excellent starting point for more complex NLO-active materials.
By synthetically extending the π-system—for instance, by incorporating stilbene, azo, or imine linkages—and attaching stronger donor or acceptor groups, the core structure could be elaborated into advanced NLO chromophores. Research in this area focuses on designing molecules with a large hyperpolarizability (a molecular measure of NLO activity) while maintaining thermal stability and processability for device fabrication.
Table 4: Strategies for Enhancing NLO Properties from the Core Structure
| Modification Strategy | Example | Desired Outcome | Potential Application |
|---|---|---|---|
| Extend π-Conjugation | Reaction with p-nitrobenzaldehyde to form an imine | Increased molecular length and electron delocalization | Optical Switches |
| Add Stronger Donor Group | Replace -OH with -N(CH₃)₂ (requires multi-step synthesis) | Enhanced push-pull character, larger hyperpolarizability | Electro-optic Modulators |
| Add Stronger Acceptor Group | Introduce a -NO₂ or -CN group onto the ring | Enhanced push-pull character, larger hyperpolarizability | Frequency Doubling |
Q & A
Q. Q1. What are the standard synthetic routes for 2-Acetamido-4-chloro-5-methylphenol, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Acetylation : Protection of the amine group using acetic anhydride under reflux conditions (40–60°C, 4–6 hours) .
- Chlorination : Electrophilic substitution using Cl2 or N-chlorosuccinimide (NCS) in dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Methylation : Friedel-Crafts alkylation with methyl iodide and a Lewis acid catalyst (e.g., AlCl3) .
Optimization Metrics :
| Parameter | Ideal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (chlorination step) | Reduces by-products |
| Solvent | DCM or THF | Enhances solubility |
| Catalyst Loading | 5–10 mol% AlCl3 | Balances reactivity vs. cost |
Q. Q2. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95%) .
- Spectroscopy :
- <sup>1</sup>H NMR : Peaks at δ 2.1 ppm (acetamido CH3), δ 6.8–7.2 ppm (aromatic protons) .
- IR : Stretching bands at 1650 cm<sup>−1</sup> (amide C=O) and 750 cm<sup>−1</sup> (C-Cl) .
- Mass Spectrometry : Molecular ion peak at m/z 199.6 (calculated for C9H10ClNO2) .
Q. Q3. What are the solubility and stability parameters of this compound under experimental conditions?
Methodological Answer:
| Property | Conditions | Outcome |
|---|---|---|
| Solubility | DMSO > Water > Ethanol | Use DMSO for stock solutions |
| Thermal Stability | Stable up to 150°C | Decomposes above 200°C |
| pH Sensitivity | Stable at pH 4–8 | Avoid strong acids/bases |
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., chloro or methyl substituents) influence the compound’s bioactivity?
Methodological Answer:
Q. Q5. How can contradictory data on the compound’s biological activity be resolved?
Methodological Answer:
- Orthogonal Validation :
- Reproduce assays under standardized conditions (e.g., fixed pH, temperature).
- Use in silico docking (e.g., AutoDock Vina) to predict binding modes vs. experimental IC50 values .
- Case Study : Discrepancies in antimicrobial activity (MIC 8–32 µg/mL) may arise from bacterial strain variability—validate with ATCC reference strains .
Q. Q6. What strategies are effective in scaling up synthesis without compromising yield?
Methodological Answer:
-
Process Intensification :
-
By-Product Mitigation :
By-Product Removal Strategy Unreacted amine Acid-base extraction Di-chloro adduct Column chromatography
Q. Q7. What advanced techniques are recommended for studying its interaction with biological targets?
Methodological Answer:
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) with immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
- Cellular Assays :
Critical Considerations for Researchers
- Toxicity : Handle with PPE due to potential skin/eye irritation (similar to 4-Chloro-3,5-dimethylphenol hazards) .
- Storage : Store in amber vials at −20°C to prevent photodegradation .
- Ethical Compliance : Avoid human/animal testing unless explicitly approved for research use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
